Chlorosulfonylacetyl chloride

Description

Contextualization within Organosulfur and Acyl Halide Chemistry

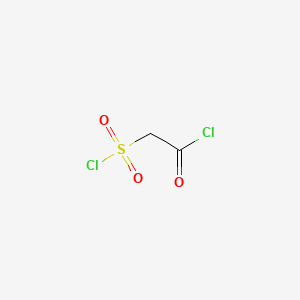

Chlorosulfonylacetyl chloride (C₂H₂Cl₂O₃S) is an organosulfur compound that is structurally defined by the presence of both a sulfonyl chloride (-SO₂Cl) group and an acyl chloride (-COCl) group, separated by a methylene (B1212753) (-CH₂-) bridge. vulcanchem.com This dual functionality places it at the intersection of two important classes of reactive chemical species: organosulfur compounds and acyl halides.

Acyl Halides: Acyl halides, with the general formula R-CO-X, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halogen. chemguide.co.uk The acyl chloride group in this compound is the more reactive of the two functional moieties. britannica.com Acyl chlorides are potent acylating agents, readily reacting with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively. chemguide.co.ukbritannica.com Their high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms attached to the carbonyl carbon, making it highly electrophilic. quora.com

Sulfonyl Halides: Sulfonyl halides (R-SO₂X) are derivatives of sulfonic acids. wikipedia.org The sulfonyl chloride group is generally less reactive than the acyl chloride group. britannica.com These compounds are crucial reagents in organic synthesis, primarily used to form sulfonamides by reacting with amines (e.g., in the Hinsberg reaction) and sulfonate esters by reacting with alcohols. wikipedia.org The sulfur atom in a sulfonyl chloride is at the center of a tetrahedral geometry. wikipedia.org

The bifunctional nature of this compound makes it a valuable building block, as the two halide groups can undergo reactions selectively, enabling the construction of complex molecular architectures.

Academic Relevance and Research Landscape

The academic interest in this compound lies primarily in its utility as a highly reactive intermediate for synthesizing complex molecules and for derivatizing biomolecules for analytical purposes.

Research Findings in Synthesis and Analysis:

Heterocyclic Synthesis: The compound serves as a key intermediate in the synthesis of novel therapeutic candidates. For instance, it has been utilized in the preparation of tricyclic benzothiazolo[2,3-c]thiadiazine compounds. sigmaaldrich.comsigmaaldrich.com These synthesized molecules were investigated as potential antagonists for the platelet ADP receptor P2Y(12), which is a target for anti-thrombotic drugs. sigmaaldrich.com

Peptide and Protein Chemistry: In the field of proteomics and analytical biochemistry, this compound is used for the N-terminal derivatization of peptides. sigmaaldrich.comsigmaaldrich.com This chemical modification is particularly useful in mass spectrometry for determining the sequence of peptides or proteins. sigmaaldrich.com The addition of the sulfonyl group to the N-terminus of a polypeptide can help in simplifying complex mass spectra. google.iq However, its high reactivity and two reactive sites can sometimes lead to complex product mixtures. google.iq

The table below summarizes key identifiers and physical properties of the compound.

Table 1: Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 4025-77-8 sigmaaldrich.com |

| Molecular Formula | C₂H₂Cl₂O₃S vulcanchem.com |

| Linear Formula | ClSO₂CH₂COCl sigmaaldrich.com |

| Molecular Weight | 177.01 sigmaaldrich.com |

| InChI Key | MCFSNYMQISXQTF-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | ClC(=O)CS(Cl)(=O)=O sigmaaldrich.com |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Physical Appearance | Clear yellow-orange liquid / Off-white to brown solid vulcanchem.com |

| Boiling Point | 71-72 °C at 1 mmHg sigmaaldrich.comalkalisci.com |

| Density | 1.669 g/mL at 25 °C sigmaaldrich.comalkalisci.com |

| Refractive Index | n20/D 1.493 sigmaaldrich.comalkalisci.com |

Historical Trajectory of Related Reactive Intermediates

The development and application of this compound are built upon a long history of research into monofunctional reactive intermediates, particularly acyl chlorides and sulfonyl chlorides.

Acyl Chlorides: Acyl chlorides have been fundamental reagents in organic synthesis for over a century. They are typically prepared from carboxylic acids using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride. libretexts.orgwikipedia.org Their high reactivity allows them to act as powerful tools for introducing acyl groups into molecules, a cornerstone of many synthetic pathways. britannica.com The instability of the simplest member, methanoyl chloride (HCOCl), which decomposes into carbon monoxide and hydrogen chloride, highlights the inherent reactivity of this class of compounds. chemguide.co.uk

Sulfonyl Chlorides: The synthesis and reactivity of sulfonyl chlorides have also been a subject of extensive study, with significant work on their preparation dating back to the 1930s. pnas.org Arylsulfonyl chlorides are often prepared industrially from arenes and chlorosulfuric acid. wikipedia.org Historically, the conversion of sulfonic acids into sulfonyl chlorides required harsh reagents, which limited their application in complex molecules. nih.gov More recent methodologies focus on milder conditions, for example, converting primary sulfonamides into sulfonyl chlorides, which expands their utility in late-stage functionalization of drug candidates. nih.gov

The evolution from simple, monofunctional reagents like ethanoyl chloride and tosyl chloride to bifunctional compounds like this compound represents a logical progression in synthetic chemistry. chemguide.co.ukwikipedia.org The combination of two different reactive groups within a single molecule provides chemists with sophisticated tools to build molecular complexity in fewer steps and with potentially greater control.

Structure

3D Structure

Properties

IUPAC Name |

2-chlorosulfonylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O3S/c3-2(5)1-8(4,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFSNYMQISXQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063270 | |

| Record name | (Chlorosulphonyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [Acros Organics MSDS] | |

| Record name | Chlorosulfonylacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4025-77-8 | |

| Record name | 2-(Chlorosulfonyl)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4025-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, 2-(chlorosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl chloride, 2-(chlorosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Chlorosulphonyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chlorosulphonyl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Chlorosulfonylacetyl Chloride

The traditional synthesis of this compound relies on the conversion of appropriate precursors using potent halogenating agents. These methods are well-documented and form the basis of both laboratory and industrial production.

The primary and most direct precursor for this compound is sulfoacetic acid. This route involves the simultaneous or sequential conversion of the two acidic functional groups—the sulfonic acid and the carboxylic acid—into their corresponding acid chlorides. The chemistry of sulfoacetic acid derivatives is foundational to this process. acs.orgacs.org The fundamental transformation requires a reagent capable of chlorinating both functional groups.

Another approach involves starting with a related precursor where one of the functional groups is already a chloride or is protected. For instance, chloroacetyl chloride can be synthesized through the chlorination of acetic anhydride (B1165640) or acetyl chloride. google.comnih.gov Subsequent chlorosulfonation of this intermediate would yield the desired product. Similarly, the synthesis can commence from ethyl 2-(chlorosulfonyl)acetate, which is derived from (ethoxycarbonyl)methanesulfonic acid. chemicalbook.com

Halogenation is a critical step in the synthesis of this compound, involving the replacement of hydroxyl groups in both the sulfonic acid and carboxylic acid moieties with chlorine atoms. mt.comnumberanalytics.com The choice of halogenating agent is crucial and dictates the reaction conditions and efficiency.

Common reagents for converting carboxylic acids to acyl chlorides include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). wikipedia.org Thionyl chloride is often favored due to its cost-effectiveness and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. wikipedia.org Oxalyl chloride is a milder and more selective reagent, but it is also more expensive. wikipedia.org

For the conversion of the sulfonic acid group to a sulfonyl chloride, chlorosulfonic acid (ClSO₃H) or phosphorus pentachloride (PCl₅) are typically employed. orgsyn.org When starting from sulfoacetic acid, a single potent reagent like thionyl chloride, often in excess and at elevated temperatures, can convert both functional groups. For example, the related synthesis of (ethoxycarbonyl)methanesulfonyl chloride from its corresponding sulfonic acid is achieved by heating with phosphorus oxychloride (POCl₃), a similarly powerful chlorinating agent. chemicalbook.com

The table below summarizes the common halogenating agents and their primary applications in this synthesis.

| Reagent | Formula | Target Functional Group | Key Characteristics |

| Thionyl Chloride | SOCl₂ | Carboxylic Acid, Sulfonic Acid | Cost-effective; gaseous byproducts (HCl, SO₂) simplify purification. wikipedia.org |

| Oxalyl Chloride | (COCl)₂ | Carboxylic Acid | Milder, more selective than SOCl₂; more expensive. wikipedia.org |

| Chlorosulfonic Acid | ClSO₃H | Sulfonic Acid, or direct chlorosulfonation | Highly reactive; used for converting sulfonic acids or introducing the chlorosulfonyl group. orgsyn.org |

| Phosphorus Pentachloride | PCl₅ | Carboxylic Acid, Sulfonic Acid | Strong chlorinating agent; produces solid byproduct (POCl₃). |

| Phosphorus Oxychloride | POCl₃ | Sulfonic Acid | Effective for converting sulfonic acids to sulfonyl chlorides. chemicalbook.com |

The synthesis of this compound presents different challenges at industrial versus laboratory scales. In a laboratory setting, the reaction is often performed in round-bottom flasks with mechanical stirring and cooling baths to manage the exothermic nature of the reaction. orgsyn.org The evolution of large volumes of HCl gas necessitates the use of a fume hood or a gas absorption trap. orgsyn.org Purification on a lab scale may involve distillation under reduced pressure; this compound has a boiling point of 71-72 °C at 1 mmHg. sigmaaldrich.com

On an industrial scale, the focus shifts to cost, safety, and process efficiency. researchgate.net The management of corrosive and toxic byproducts like HCl and SO₂ is a major consideration, requiring robust scrubbing systems. researchgate.net Continuous processing might be favored over batch processing to ensure consistent quality and better heat management. The choice of reagents is often dictated by cost, with thionyl chloride being a common choice. wikipedia.org Materials of construction for reactors and distillation columns must be highly corrosion-resistant. While laboratory preparations may prioritize yield and purity for specific research applications , industrial processes must balance these factors with economic viability and operational safety. researchgate.net

Halogenation Reactions and Reagent Selection

Novel Approaches and Catalyst Development

Recent research has focused on developing more efficient, selective, and environmentally benign synthetic methods through the use of catalysts. These approaches aim to reduce the harsh conditions and stoichiometric waste associated with traditional methods.

The formation of the acetyl chloride functional group can be significantly accelerated by catalysts. In syntheses using thionyl chloride or oxalyl chloride, N,N-dimethylformamide (DMF) is a widely used catalyst. wikipedia.org The catalyst reacts with the chlorinating agent to form a Vilsmeier reagent, an iminium intermediate, which is a more potent acylating agent than the starting reagent. This catalytic cycle allows the reaction to proceed under milder conditions. wikipedia.org

Other catalytic systems have been developed for the synthesis of acid chlorides from various precursors. For instance, benzimidazoles and benzotriazoles have been shown to be effective catalysts for the phosgenation of carboxylic acids. google.com More recently, a "shuttle-catalysis" approach has been described that allows for the synthesis of acid chlorides from unsaturated hydrocarbons without the need for carbon monoxide (CO) or the generation of HCl. nih.gov This method uses a shuttle catalyst to transfer functionality from an inexpensive reagent like butyryl chloride to a substrate, providing a safer and more versatile route to acid chlorides. nih.gov

| Catalyst System | Reagents | Mechanism | Advantages |

| N,N-Dimethylformamide (DMF) | Thionyl Chloride / Oxalyl Chloride | Forms Vilsmeier reagent, a highly reactive iminium intermediate. wikipedia.org | Accelerates reaction, allows for milder conditions. wikipedia.orggoogle.com |

| Benzimidazoles / Benzotriazoles | Phosgene (B1210022) | Catalyzes phosgenation of carboxylic acids. google.com | Improves reaction rate and yield in phosgenation reactions. google.com |

| Shuttle Catalysis | Butyryl Chloride / Unsaturated Hydrocarbons | Transfers acyl chloride functionality from a reagent to a substrate. nih.gov | Avoids use of toxic CO gas and production of HCl byproduct. nih.gov |

Regioselectivity in the context of this compound refers to the specific introduction of the chlorosulfonyl group at the alpha-position of the acetyl chloride. While many advanced regioselective sulfonation strategies are developed for aromatic compounds researchgate.netorganic-chemistry.org, the principles can inform the synthesis of aliphatic precursors.

Direct chlorosulfonation of acetyl chloride would be the most straightforward route, but controlling the position and degree of halogenation can be challenging. A more controlled approach involves the sulfonation of a protected or pre-functionalized precursor, followed by conversion to the sulfonyl chloride. For instance, methods using silylating or benzoylating reagents can be employed for the regioselective protection of hydroxyl groups in a precursor before sulfation. acs.org

For aliphatic systems, radical halogenation is a potential pathway, but it often lacks selectivity. numberanalytics.com Therefore, strategies often rely on starting materials that already contain the desired carbon skeleton and functional group handles. For example, the synthesis of N-(p-chlorosulfonylphenyl)-3,4-dichloromaleimide involves the reaction of 3-chloro-4-phenoxy-N-phenylmaleimide with chlorosulfonic acid, demonstrating a direct chlorosulfonation step. researchgate.net While this is an aromatic system, it highlights the use of chlorosulfonic acid to introduce the -SO₂Cl group directly. Applying such a strategy to a precursor like chloroacetyl chloride would be the goal, though controlling side reactions like further chlorination would be a significant challenge.

Green Chemistry Principles in Synthesis

The synthesis of this compound, a bifunctional molecule featuring both an acyl chloride and a sulfonyl chloride group, inherently involves hazardous reagents and challenging reaction conditions. The principles of green chemistry provide a framework for developing more sustainable synthetic pathways. These principles prioritize waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency.

Atom Economy:

A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. Traditional methods for producing related acyl chlorides, such as reacting chloroacetic acid with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosgene (COCl₂), often exhibit poor atom economy chemcess.comwikipedia.org. These reactions generate significant stoichiometric byproducts that require disposal.

For instance, the reaction of chloroacetic acid with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts libretexts.org. While HCl can sometimes be captured and utilized, SO₂ is a toxic gas with environmental implications.

Table 1: Atom Economy of a Plausible Reaction for a Precursor

| Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|

| Chloroacetic Acid (C₂H₃ClO₂) + Thionyl Chloride (SOCl₂) | Chloroacetyl Chloride (C₂H₂Cl₂O) | Sulfur Dioxide (SO₂) + Hydrogen Chloride (HCl) | 56.2% |

Use of Renewable Feedstocks:

Catalysis vs. Stoichiometric Reagents:

Catalytic reagents are superior to stoichiometric ones as they are used in smaller quantities and can be recycled, minimizing waste researchgate.net. The industrial synthesis of chloroacetyl chloride can involve the use of an acetic anhydride catalyst in the chlorination of acetic acid wikipedia.orgasianpubs.org. The development of more efficient and recyclable catalysts is a key area of green chemistry research. For instance, solid acid catalysts are being explored as greener alternatives to traditional Lewis acids in acylation reactions researchgate.net.

Reduction of Hazardous Substances:

The synthesis of this compound likely involves highly reactive and hazardous substances such as chlorosulfonic acid and thionyl chloride orgsyn.orggoogle.com. These chemicals are corrosive and react violently with water, posing significant safety and environmental risks nih.gov. A key goal of green chemistry is to design synthetic routes that avoid or minimize the use of such hazardous materials.

Research into greener chlorinating and sulfonating agents is active. For example, the use of N-chlorosuccinimide as a chlorinating agent or employing bleach-mediated oxidative chlorosulfonation represents a move towards less hazardous processes for creating sulfonyl chlorides organic-chemistry.org. Similarly, alternative methods for producing acyl chlorides that avoid reagents like phosgene and thionyl chloride are being investigated google.com.

Energy Efficiency:

Many chemical syntheses require significant energy input for heating or cooling. Industrial processes for related compounds, such as the hydrolysis of trichloroethylene (B50587) to produce chloroacetic acid, are conducted at high temperatures (130–140 °C) wikipedia.org. Green chemistry encourages conducting reactions at ambient temperature and pressure to reduce energy consumption. The use of highly efficient catalysts can often enable reactions to proceed under milder conditions. Furthermore, process optimization, such as improving cooling efficiency in exothermic reactions, can lead to both energy savings and increased product yield by minimizing byproduct formation .

Reaction Mechanisms and Chemoselectivity

Fundamental Principles of Acyl Chloride Reactivity

Acyl chlorides are among the most reactive derivatives of carboxylic acids, a characteristic that dictates their role as powerful acylating agents in organic synthesis. britannica.com Their reactivity stems from the electronic nature of the carbonyl group, which is further enhanced by the attached chlorine atom.

The hallmark reaction of acyl chlorides is nucleophilic acyl substitution. This process does not occur in a single step but proceeds through a well-established addition-elimination mechanism. uni-muenchen.de

The reaction is initiated by the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon. researchgate.net This carbon atom bears a significant partial positive charge due to the electron-withdrawing effects of both the oxygen and chlorine atoms. researchgate.net The nucleophilic attack breaks the C=O pi bond, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. organic-chemistry.org

The general mechanism can be summarized as follows:

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon. uni-muenchen.de

Formation of Tetrahedral Intermediate: A short-lived intermediate with a tetrahedral carbon and a negatively charged oxygen is formed.

Elimination of Leaving Group: The carbonyl group is restored as the chloride ion is eliminated. uni-muenchen.de

Deprotonation: A proton is removed from the nucleophilic moiety to give the final product. researchgate.net

Acyl chlorides react with a wide array of nucleophiles, as detailed in the table below.

| Nucleophile | Product | General Equation |

| Water (H₂O) | Carboxylic Acid | R-COCl + H₂O → R-COOH + HCl britannica.com |

| Alcohol (R'-OH) | Ester | R-COCl + R'-OH → R-COOR' + HCl chemguide.co.uk |

| Ammonia (NH₃) | Primary Amide | R-COCl + 2NH₃ → R-CONH₂ + NH₄Cl |

| Primary Amine (R'-NH₂) | Secondary Amide | R-COCl + 2R'-NH₂ → R-CONHR' + R'-NH₃Cl libretexts.org |

| Secondary Amine (R'₂NH) | Tertiary Amide | R-COCl + 2R'₂NH → R-CONR'₂ + R'₂NH₂Cl |

This table presents generalized reactions for acyl chlorides.

The high reactivity of acyl chlorides is primarily governed by electronic and steric factors.

Electronic Factors: The carbonyl carbon in an acyl chloride is highly electrophilic. This is a consequence of the strong inductive electron-withdrawing effect of the adjacent chlorine and oxygen atoms. reddit.com The chlorine atom's ability to pull electron density away from the carbon atom significantly outweighs any potential electron donation through resonance, destabilizing the starting material and making it more susceptible to nucleophilic attack compared to other carboxylic acid derivatives like esters or amides. organic-chemistry.org

Steric Factors: The rate of nucleophilic acyl substitution is also sensitive to steric hindrance. reddit.com Increased steric bulk on either the acyl chloride or the attacking nucleophile can impede the approach to the carbonyl carbon, thereby slowing the reaction rate. nuph.edu.ua For instance, bulky groups near the carbonyl center can shield it from attack, and sterically demanding nucleophiles will react more slowly than smaller ones. This principle allows for selective reactions in molecules containing multiple reactive sites with different steric environments. reddit.com

Nucleophilic Acyl Substitution Mechanisms

Dual Functionality: Carbonyl Chloride vs. Sulfonyl Chloride Reactivity

The presence of both an acyl chloride and a sulfonyl chloride group within chlorosulfonylacetyl chloride raises important questions of chemoselectivity. In general, acyl chlorides are more reactive towards nucleophiles than sulfonyl chlorides. britannica.comreddit.com This difference in reactivity is the cornerstone for achieving selective transformations with this compound.

The greater electrophilicity of the carbonyl carbon compared to the sulfur atom in the sulfonyl group allows for selective reactions under controlled conditions. Nucleophiles will preferentially attack the more reactive acyl chloride function.

For example, the reaction of this compound with an alcohol like ethanol (B145695), typically conducted at low temperatures in a non-reactive solvent such as diethyl ether, leads to the selective formation of the corresponding ester. nih.gov The acyl chloride group is readily esterified while the sulfonyl chloride group remains intact.

Reaction with Alcohols: ClSO₂CH₂COCl + EtOH → ClSO₂CH₂COOEt + HCl

Similarly, reactions with amines can be directed to the acyl chloride position. This selectivity is crucial in multi-step syntheses where the sulfonyl chloride group is intended for a subsequent transformation.

The following table summarizes the expected chemoselective reactions.

| Nucleophile | Reagent | Product of Selective Reaction | Reference |

| Alcohol | Ethanol (in diethyl ether) | Ethyl chlorosulfonylacetate | nih.gov |

| Amine | Aniline | N-phenyl-2-(chlorosulfonyl)acetamide | - |

| Water | Cold Water | Chlorosulfonylacetic acid | - |

This table illustrates the principle of selective reaction at the more reactive acyl chloride site.

Chemoselectivity in reactions involving this compound can be finely tuned by manipulating the reaction conditions. Key variables include temperature, the nature of the nucleophile, and the use of catalysts.

Temperature: Due to the higher reactivity of the acyl chloride, reactions with nucleophiles can be performed at low temperatures (e.g., 0 °C) to ensure exclusive reaction at the carbonyl center. nih.gov To induce a reaction at the less reactive sulfonyl chloride site, higher temperatures are generally required.

Nucleophile Reactivity: The inherent reactivity of the nucleophile plays a critical role. "Soft" or less reactive nucleophiles will exhibit greater selectivity for the highly electrophilic acyl chloride. More reactive, "hard" nucleophiles, such as Grignard reagents, might react with both functional groups, leading to a loss of selectivity. chemistrysteps.com In contrast, less reactive organometallic reagents like Gilman (organocuprate) reagents can react selectively at the acyl chloride position. chemistrysteps.com

Catalysis: While less common for such a reactive substrate, specific catalysts could potentially be used to enhance reactivity at one site over the other. For instance, certain base catalysts are known to activate acylations, and their judicious use could modulate the reaction pathway. uni-muenchen.de

By carefully selecting the nucleophile and maintaining mild reaction conditions, chemists can predictably functionalize the acyl chloride moiety while preserving the sulfonyl chloride for subsequent synthetic manipulations.

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds through intramolecular cyclization. This strategy involves an initial reaction with a molecule containing two nucleophilic sites (a binucleophile). The first nucleophilic site reacts selectively with the more reactive acyl chloride group, tethering the reactant to the molecule. The second nucleophilic site is then positioned to react intramolecularly with the sulfonyl chloride group, forming a ring.

A notable application is the synthesis of tricyclic benzothiazolo[2,3-c]thiadiazine antagonists. While the detailed pathway is complex, a plausible synthetic route involves the reaction of this compound with a substituted aminothiophenol.

Initial Acylation: The amine group of the aminothiophenol, being a potent nucleophile, selectively attacks the acyl chloride to form an amide bond.

Intramolecular Cyclization: The resulting intermediate now contains a thiol group (or its corresponding thiolate anion under basic conditions) and the sulfonyl chloride in proximity. An intramolecular nucleophilic attack by the sulfur on the sulfonyl chloride group leads to the formation of the heterocyclic ring system, with the elimination of HCl.

This type of planned, sequential reactivity highlights the synthetic utility of this compound's dual electrophilic nature. The ability to perform acylation under conditions that explicitly prevent cyclization also implies that these intramolecular pathways are accessible and controllable. nuph.edu.ua

Influence of Reaction Conditions on Chemoselectivity

Mechanistic Elucidation through Advanced Techniques

The high reactivity of this compound, stemming from two electrophilic centers—the sulfonyl chloride and the acyl chloride—necessitates the use of advanced techniques to understand its reaction mechanisms and chemoselectivity. The presence of strong electron-withdrawing groups makes the carbonyl carbon exceptionally susceptible to nucleophilic attack. Elucidating the intricate details of these rapid reactions requires a combination of kinetic, spectroscopic, and computational methods.

Kinetic Studies of Reaction Rates

Detailed kinetic studies specifically on this compound are not extensively documented in peer-reviewed literature, likely due to its extreme reactivity, especially its vigorous reaction with water and other nucleophiles which complicates rate measurements. gatech.edu However, significant insights can be drawn from studies on the closely related compound, chloroacetyl chloride.

Investigations into the methanolysis of chloroacetyl chloride in acetonitrile (B52724) have revealed a complex rate law, suggesting multiple competing reaction pathways. niu.edu The reaction was found to follow a rate expression that includes both second-order and third-order terms: Rate = k₂(RCOCl)(MeOH) + k₃(RCOCl)(MeOH)₂ niu.edu

This rate law indicates that the reaction proceeds through two simultaneous mechanisms. The second-order term (k₂) is consistent with a direct bimolecular nucleophilic attack of methanol (B129727) on the acyl chloride. The third-order term (k₃) suggests a mechanism where a second methanol molecule acts as a general base catalyst, facilitating the removal of a proton from the attacking nucleophile in the transition state, thereby lowering the activation energy. niu.edu This general base catalysis becomes more significant as the concentration of the alcohol increases.

For the series of acetyl chlorides, the order of reactivity was found to be CH₃COCl < CH₂ClCOCl < CHCl₂COCl. niu.edu This trend, where reactivity increases with chloro-substitution, supports a mechanism involving a tetrahedral addition intermediate rather than a purely ionic (Sₙ1-like) pathway. The electron-withdrawing chlorine atom destabilizes the developing positive charge on the carbonyl carbon that would occur in an Sₙ1 mechanism but stabilizes the negative charge on the oxygen in the tetrahedral intermediate of an addition-elimination mechanism. niu.edu Given that this compound possesses a highly electron-withdrawing chlorosulfonyl group, its reactivity is expected to be even greater than that of chloroacetyl chloride, proceeding robustly through an addition-elimination pathway.

Table 1: Kinetic Parameters for the Reaction of Chloroacetyl Chloride with Methanol in Acetonitrile This table presents data for chloroacetyl chloride as an illustrative example for understanding the kinetic behavior of related acyl chlorides.

| Kinetic Order | Rate Constant | Description | Supporting Evidence |

|---|---|---|---|

| Second-Order | k₂ | Bimolecular reaction between the acyl chloride and the nucleophile (methanol). | Component of the overall rate equation. niu.edu |

| Third-Order | k₃ | Reaction pathway where a second molecule of the nucleophile acts as a general base catalyst. | Dominant at higher nucleophile concentrations. niu.edu |

Spectroscopic Identification of Intermediates

Direct spectroscopic observation of reaction intermediates of highly reactive species like this compound is experimentally challenging. The tetrahedral intermediate formed during nucleophilic acyl substitution is typically a transient species with a very short lifetime, making its isolation or in-situ characterization difficult.

Advanced spectroscopic techniques such as stopped-flow or continuous-flow NMR and IR spectroscopy are often employed to detect such fleeting intermediates. These methods allow for the rapid mixing of reactants and immediate measurement of spectra, potentially capturing snapshots of the reaction mixture fractions of a second after initiation. For a reaction involving this compound, one would look for the disappearance of the characteristic carbonyl (C=O) stretching frequency of the acyl chloride (typically around 1800 cm⁻¹) and the appearance of new signals corresponding to the C-O and O-H bonds of the tetrahedral intermediate. researchgate.net

Computational Chemistry and Quantum Mechanical Calculations

In the absence of direct experimental data for highly reactive molecules, computational chemistry provides an indispensable toolkit for mechanistic elucidation. e3s-conferences.org Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely used to model reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and thus predict the most likely mechanism. libretexts.orgrsc.org

For a molecule like this compound, computational models can be used to compare the activation barriers for nucleophilic attack at the acyl chloride versus the sulfonyl chloride, thereby predicting the chemoselectivity of a given reaction. These calculations can also model the effect of the solvent, providing a more accurate picture of the reaction in solution. vu.nl

The reaction between this compound and a nucleophile (e.g., water or an alcohol) is expected to follow a nucleophilic addition-elimination mechanism. A theoretical reaction energy profile helps visualize the energy changes along the reaction coordinate. researchgate.net

The profile would exhibit the following key features:

Reactants: this compound and the nucleophile at an initial energy level.

First Transition State (TS1): An energy maximum corresponding to the nucleophilic attack on the carbonyl carbon.

Tetrahedral Intermediate: A local energy minimum (a "well" in the profile) representing the formation of the transient tetrahedral species where the nucleophile has added to the carbonyl group.

Second Transition State (TS2): A second energy maximum corresponding to the collapse of the intermediate and the expulsion of the chloride leaving group.

Table 2: Conceptual Reaction Energy Profile Coordinates for Nucleophilic Acyl Substitution This table illustrates the conceptual energy changes during the reaction of this compound with a generic nucleophile (NuH).

| Reaction Coordinate | Species | Description | Relative Energy (Conceptual) |

|---|---|---|---|

| Start | Reactants (R-COCl + NuH) | Separate starting materials. | 0 kcal/mol |

| Peak 1 | Transition State 1 (TS1) | Nucleophilic attack on carbonyl carbon. | +10 to +15 kcal/mol |

| Valley | Tetrahedral Intermediate | Addition product with C-Nu bond formed. | -5 to 0 kcal/mol |

| Peak 2 | Transition State 2 (TS2) | Expulsion of the chloride leaving group. | +8 to +13 kcal/mol |

| End | Products (R-CONu + HCl) | Final, stable products. | -15 to -25 kcal/mol |

Characterizing the transition state is key to understanding reaction kinetics, as its energy determines the reaction rate. libretexts.org Computational chemistry allows for the precise calculation of the geometric and energetic properties of transition states. e3s-conferences.org For the reaction of this compound, two key transition states are of interest.

TS1 (Addition): The first transition state involves the nucleophilic attack. Calculations would show the nucleophile approaching the carbonyl carbon, with the C=O double bond beginning to lengthen and the oxygen atom accumulating negative charge. The geometry around the carbonyl carbon would be distorted from trigonal planar towards tetrahedral.

TS2 (Elimination): The second transition state involves the departure of the chloride ion. Here, the C-Cl bond is elongated and partially broken, while the C-O bond of the former nucleophile is shortening to reform the C=O double bond.

Computational methods like DFT (e.g., using functionals like B3LYP or M06-2X) with appropriate basis sets (e.g., 6-311+G(d,p) or def2-TZVP) are used to locate these structures on the potential energy surface. rsc.orgresearchgate.net A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate (e.g., the C-Cl bond breaking). rowansci.com

Table 3: Predicted Structural Features of the First Transition State (TS1) in the Reaction of this compound

| Structural Feature | Description | Computational Evidence |

|---|---|---|

| C-Nu Bond | Partially formed bond between the carbonyl carbon and the incoming nucleophile. | Calculated bond distance is intermediate between a van der Waals interaction and a full covalent bond. researchgate.net |

| C=O Bond | Elongated compared to the starting acyl chloride. | Indicates weakening of the pi-bond as negative charge builds on the oxygen. researchgate.net |

| C-Cl Bond | Slightly elongated from its initial length. | Reflects changes in hybridization and electronic environment at the carbonyl carbon. |

| Geometry at Carbonyl C | Distorted from trigonal planar towards tetrahedral. | Bond angles around the central carbon are intermediate between ~120° and ~109.5°. |

| Vibrational Frequency | One imaginary frequency. | Confirms the structure as a first-order saddle point on the potential energy surface. rowansci.com |

Applications in Organic Synthesis and Material Science

Construction of Heterocyclic Systems

A significant application of chlorosulfonylacetyl chloride is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and functional materials.

This compound is particularly useful in constructing nitrogen-containing heterocyclic frameworks through reactions with various nitrogen nucleophiles.

This compound has been instrumental in the synthesis of complex heterocyclic systems containing both nitrogen and sulfur, such as benzothiazines and thiadiazines. A notable application is the preparation of novel tricyclic benzothiazolo[2,3-c]thiadiazine antagonists of the platelet ADP receptor P2Y(12). nih.govnih.govekb.eg In this synthesis, various 2-aminobenzothiazoles are condensed with this compound to afford the tricyclic heterocycles. mdpi.com This reaction yields novel and unexpected products, highlighting the unique reactivity of CSAC.

The synthesis of the 1,2,4-thiadiazine ring system has also been achieved using this compound. researchgate.net Furthermore, it is a key reagent in the synthesis of S-2-halophenyl-2,1-benzothiazines, which are valuable synthetic intermediates. nih.gov The reactivity of this compound allows for the construction of these fused ring systems, which are of significant interest in medicinal chemistry. researchgate.net

| Starting Material | Reagent | Product Framework | Reference(s) |

| 2-Aminobenzothiazoles | This compound | Benzothiazolo[2,3-c]thiadiazine | mdpi.com |

| Amidine derivatives | This compound | 1,2,4-Thiadiazine | researchgate.net |

| S-2-Halophenyl-S-methylsulfoximines | This compound | S-2-Halophenyl-2,1-benzothiazine | nih.gov |

This table summarizes selected synthetic applications of this compound in the construction of nitrogen-containing heterocyclic frameworks.

The formation of the aforementioned heterocyclic systems are prime examples of annulation, which involves the building of a new ring onto a pre-existing molecular fragment. tsijournals.com The reaction between this compound and binucleophiles like 2-aminobenzothiazoles represents a powerful ring closure strategy. In this case, the bifunctional nature of CSAC allows for the sequential formation of two new bonds, leading to the fused heterocyclic product.

The process can be mechanistically understood as an initial nucleophilic attack by one of the nitrogen atoms of the binucleophile on one of the electrophilic centers of this compound, followed by an intramolecular cyclization where the second nucleophilic site attacks the remaining electrophilic center. This cascade of reactions efficiently constructs complex polycyclic systems from relatively simple starting materials. nih.gov Such strategies are highly valued in organic synthesis for their efficiency in building molecular complexity. taylorfrancis.com

Given its structure, this compound is an excellent reagent for introducing sulfur into heterocyclic rings. The synthesis of benzothiazolo[2,3-c]thiadiazines is a clear example where CSAC provides the sulfur atom for the thiadiazine portion of the tricyclic system. mdpi.com These sulfur- and nitrogen-containing heterocycles are of great interest due to their diverse biological activities. mdpi.com

The versatility of this compound extends to the formation of other sulfur-containing heterocycles. While specific examples are dominated by the thiadiazine and benzothiazine frameworks, the fundamental reactivity of the sulfonyl chloride group allows for its incorporation into a variety of heterocyclic scaffolds through reaction with appropriate nucleophiles. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient tools in modern organic synthesis. nih.govresearchgate.net They are particularly valuable for generating libraries of structurally diverse molecules for drug discovery and material science.

Currently, there is a lack of specific, documented examples of multicomponent reactions that explicitly employ this compound as one of the starting materials in the scientific literature. However, the bifunctional nature of this compound makes it a potentially ideal candidate for the design of novel MCRs. Its two distinct electrophilic sites could react sequentially with different nucleophiles in a one-pot reaction, leading to the rapid assembly of complex heterocyclic structures. This remains an area with potential for future research and development in synthetic methodology.

Benzothiazine and Thiadiazine Frameworks

Synthesis of Sulfur-Containing Heterocycles

Formation of Sulfonylated Compounds

Beyond the synthesis of heterocycles, this compound is a key reagent for the introduction of sulfonyl groups into organic molecules, a process known as sulfonylation.

The sulfonyl chloride moiety of CSAC readily reacts with nucleophiles like alcohols and amines to form sulfonate esters and sulfonamides, respectively. A documented example is the reaction of this compound with methanol (B129727), which proceeds via nucleophilic substitution to yield methyl 2-(chlorosulfonyl)acetate. This reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride intermediate.

In the field of proteomics, this compound has been utilized for the N-terminal derivatization of peptides. nih.govnih.govekb.eg This N-terminal sulfonation can achieve high yields, with some research indicating yields exceeding 94% for the derivatized peptides under optimized conditions. This application is valuable for peptide sequencing and analysis.

| Nucleophile | Product Type | Specific Example | Reference(s) |

| Alcohol | Sulfonylated Ester | Reaction with methanol to form methyl 2-(chlorosulfonyl)acetate | |

| Peptide (N-terminus) | N-terminally Sulfonylated Peptide | Derivatization of peptides for mass spectrometry analysis | nih.govnih.govekb.eg |

This table presents examples of sulfonylation reactions using this compound.

Preparation of Sulfonamides and Their Derivatives

The reaction of this compound with primary and secondary amines is a cornerstone of its application, providing a direct route to a wide array of N-substituted sulfonamides. nih.govorganic-chemistry.orgrsc.orgcbijournal.comsigmaaldrich.com This reactivity is fundamental in medicinal chemistry, where the sulfonamide moiety is a key pharmacophore in numerous therapeutic agents. sigmaaldrich.comnih.gov The general reaction involves the nucleophilic attack of the amine on the sulfonyl chloride group, leading to the formation of a stable sulfonamide bond. rsc.orglibretexts.orglibretexts.org The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. cbijournal.comhud.ac.uk

The versatility of this reaction allows for the synthesis of complex sulfonamides by employing amines with diverse structural features. nih.govsigmaaldrich.com For instance, it has been utilized in the synthesis of precursors for diuretic and anti-edema agents. nih.gov The chemoselectivity of the reaction can often be controlled, allowing for either the sulfonyl chloride or the acyl chloride to react preferentially depending on the reaction conditions and the nature of the nucleophile.

| Reactant 1 | Reactant 2 | Product Class | Reference |

| This compound | Primary Amine | N-Substituted Sulfonamide | cbijournal.com |

| This compound | Secondary Amine | N,N-Disubstituted Sulfonamide | cbijournal.com |

| This compound | Heterocyclic Amine | Heterocyclic Sulfonamide | sigmaaldrich.com |

Synthesis of Substituted Sulfoacetic Acid Analogues

This compound serves as a direct precursor for various substituted sulfoacetic acid analogues, including esters and amides. The esterification can be achieved by reacting it with alcohols. nih.gov For example, reaction with ethanol (B145695) yields ethyl chlorosulfonylacetate. nih.gov This process is crucial for creating building blocks that can be further modified.

Similarly, the reaction with amines can lead to the formation of sulfoacetic acid amides. The differential reactivity of the two functional groups allows for selective reactions. For instance, under controlled conditions, an amine can react preferentially with the acyl chloride to form an amide, leaving the sulfonyl chloride group available for subsequent transformations. This stepwise approach is valuable in the synthesis of complex molecules where regioselectivity is key.

A notable application includes the synthesis of ethyl ester by esterification in refluxing ethanol. lookchem.com The resulting sulfoacetic acid derivatives are important intermediates in the synthesis of various organic compounds. google.comlookchem.com

Incorporating Sulfonyl Moieties into Complex Architectures

In these syntheses, this compound can be used to connect different molecular fragments, leveraging the reactivity of both its functional groups in a sequential manner. This approach allows for the construction of intricate structures with precise control over the placement of the sulfonyl moiety. The resulting sulfonyl-containing molecules often exhibit important biological activities. researchgate.net

Acylation Reactions and Carbon-Carbon Bond Formation

The acyl chloride functionality of this compound enables its participation in various acylation reactions, leading to the formation of new carbon-carbon bonds.

Friedel-Crafts Type Acylations

While specific examples directly utilizing this compound in Friedel-Crafts acylations are not extensively documented in readily available literature, its structure suggests its potential as an acylating agent in such reactions. The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by reacting an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. The acyl chloride group in this compound could, in principle, react with electron-rich aromatic rings to introduce the chlorosulfonylacetyl group, thereby forming a ketone. The resulting product would contain both a carbonyl and a sulfonyl chloride group, offering multiple sites for further functionalization.

Derivatization of Aliphatic and Aromatic Substrates

This compound can be used to derivatize both aliphatic and aromatic compounds. The acyl chloride group readily reacts with nucleophiles such as alcohols and amines, making it a versatile reagent for modifying aliphatic substrates. libretexts.orglibretexts.orghud.ac.uk For example, its reaction with an alcohol leads to the formation of an ester.

In the context of aromatic substrates, the sulfonyl chloride group can react with activated aromatic rings under certain conditions, although this is less common than its reaction with amines. More frequently, the derivatization of aromatic compounds occurs through the reaction of an aromatic amine with the sulfonyl chloride moiety of this compound to form a sulfonamide. This reaction is a powerful tool for linking aromatic systems to a sulfonyl group.

Applications in Peptide and Protein Chemistry

This compound has found significant application in the field of peptide and protein chemistry, primarily as a reagent for N-terminal derivatization. sigmaaldrich.comgoogle.comresearchgate.netgoogleapis.com This derivatization is often employed to facilitate peptide sequencing by mass spectrometry. sigmaaldrich.comresearchgate.net

N-Terminal Chemical Derivatization Strategies

This compound is a significant reagent in proteomics, specifically for the N-terminal chemical derivatization of peptides to enhance their analysis by mass spectrometry. scispace.comvulcanchem.com This strategy involves the covalent addition of a sulfonic acid group to the N-terminal amino group of a peptide. nih.gov The primary goal of this derivatization is to improve the efficiency and predictability of peptide fragmentation, which is crucial for determining the amino acid sequence, a process known as de novo sequencing. nih.govacs.org

The derivatization process with this compound is a rapid, one-step chemical modification. nih.gov It is considered a robust method that allows for the direct sulfonation of even sub-picomole quantities of tryptic peptides obtained from in-gel protein digests. acs.org This approach is part of a broader strategy of using anionic sulfonic acid groups to dramatically improve the quality of sequence data from mass spectrometry, particularly with Matrix-Assisted Laser Desorption/Ionization (MALDI). acs.org

One of the key advantages of this N-terminal sulfonation strategy is that it helps to direct the fragmentation process. In positive ion mode mass spectrometry, the introduced negatively charged sulfonic acid group suppresses the detection of N-terminal fragment ions (b-ions), as these fragments become neutral. acs.org This simplifies the resulting mass spectrum, making it easier to interpret. nih.gov The strategy has proven effective for a range of peptides, including high-mass peptides up to 3,600 Daltons, and has been successfully used to identify proteins from two-dimensional gel electrophoresis. nih.gov

While highly effective, the reaction with this compound must be carefully controlled. The reagent is highly reactive and does not yield high levels of derivatized peptides in aqueous solutions, presumably due to its rapid reaction with water. nih.gov Therefore, the derivatization is often carried out using an organic co-reagent or under specific aqueous conditions designed to optimize the sulfonation reaction. nih.gov Other reagents, such as 2-sulfobenzoic acid cyclic anhydride (B1165640) and 4-sulfophenyl isothiocyanate (SPITC), are also used for N-terminal sulfonation, each with its own reaction characteristics and efficiencies. nih.govnih.govresearchgate.net

Enhanced Peptide Fragmentation in Mass Spectrometry

The derivatization of peptides with this compound significantly enhances their fragmentation during mass spectrometry analysis, particularly in methods like Post-Source Decay (PSD) MALDI and Collision-Induced Dissociation (CID). nih.gov This enhancement leads to more reliable and comprehensive de novo peptide sequencing. nih.govacs.org The underlying principle is the introduction of a fixed negative charge at the N-terminus, which in turn promotes charge site-initiated fragmentation of the peptide backbone. nih.gov

In a typical tryptic peptide, which has a basic amino acid (like arginine or lysine) at the C-terminus, the ionizing proton is mobile. However, after derivatization with this compound, the resulting sulfonated peptide in the gas phase mimics the fragmentation behavior of a doubly protonated peptide, which is known to fragment more readily and predictably. acs.org This leads to a dramatic increase in fragmentation efficiency and a higher signal-to-noise ratio for the resulting fragment ions compared to underivatized peptides. nih.gov

A key outcome of this derivatization is the generation of a predominant and often complete series of C-terminal fragment ions, known as y-ions. nih.govacs.org These y-ions contain the C-terminus of the peptide, and by measuring the mass differences between adjacent y-ions in the series, the amino acid sequence can be deduced. acs.org The suppression of N-terminal b-ions simplifies the spectrum, making the identification of the y-ion series straightforward. acs.org Research has shown that derivatization with this compound can produce uninterrupted sequences of 20 or more amino acids, which is a significant improvement over the analysis of native peptides that often yield incomplete fragment ion series. nih.gov

Studies comparing this compound with other sulfonation reagents, such as 2-sulfobenzoic acid cyclic anhydride, have indicated that derivatives formed with this compound are more stable under MALDI conditions. nih.gov This stability ensures that a larger proportion of the ion current is directed into the structurally informative y-ions, rather than being lost to side reactions. nih.gov The result is a simple, easy-to-interpret fragment ion mass spectrum that can be routinely used for de novo sequencing and for more selective protein sequence database searches. nih.gov

Data Tables

Table 1: Impact of N-Terminal Derivatization on Peptide Fragmentation

| Peptide Characteristic | Observation Before Derivatization | Observation After Derivatization with this compound | Reference |

| Fragmentation Efficiency | Weak and variable, peptide-dependent | Dramatic increase in fragmentation efficiency | nih.gov |

| Fragment Ion Series | Often incomplete y-ion series, interspersed with b-ions | Predominant and often complete y-ion series | nih.govacs.org |

| N-Terminal Fragment Ions (b-ions) | Present in positive ion mode | Suppressed in positive ion mode (neutralized) | acs.org |

| Spectral Complexity | Complex, difficult to interpret de novo | Simple, easy-to-interpret | nih.gov |

| Signal-to-Noise Ratio | Lower | Significantly increased | nih.gov |

Table 2: Research Findings on Peptides Derivatized with this compound

| Peptide Analyzed | Analytical Method | Key Finding | Reference |

| 24-amino acid tryptic peptide | PSD MALDI-MS | Derivatization resulted in a complete series of y-ions from y₈ to y₂₉, whereas the native peptide showed an incomplete series. | nih.gov |

| Oxidized Insulin B-chain (3,495.9 Da) | PSD MALDI-MS | Reliable sequence tags were obtained from this high-mass peptide, demonstrating the utility for large peptides. | nih.gov |

| Tryptic peptide (DNFYGWGIVQAR) | PSD MALDI-MS | The native peptide showed poor fragmentation, while the derivatized form yielded a complete y-ion series defining the entire sequence. | acs.org |

| Peptides from in-gel protein digest | PSD MALDI-MS | Allowed for successful de novo sequencing and subsequent protein identification through database searching. | nih.govacs.org |

Advanced Analytical and Spectroscopic Characterization of Derivatives

High-Resolution Mass Spectrometry (HRMS) for Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of chlorosulfonylacetyl chloride derivatives with high accuracy, enabling unequivocal formula assignment. mdpi.combioanalysis-zone.com This technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation of molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com For derivatives of this compound, HRMS can confirm the successful incorporation of the chlorosulfonylacetyl moiety and identify subsequent reaction products.

A key application involves the derivatization of compounds to improve their analytical characteristics. For instance, the reaction of this compound with absolute ethanol (B145695) yields Ethyl 2-(chlorosulfonyl)acetate. nih.gov HRMS analysis of this product provides a precise mass measurement that corroborates its expected molecular formula.

Table 1: HRMS Data for Ethyl 2-(chlorosulfonyl)acetate

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| Ethyl 2-(chlorosulfonyl)acetate | C₄H₇ClO₄S | 185.9754 | 186.9734 | nih.gov |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique widely used for the analysis of large biomolecules, such as peptides and proteins. nih.gov this compound is utilized as an N-terminal derivatizing agent to enhance the MALDI-MS analysis of peptides. sigmaaldrich.com The derivatization involves the addition of a sulfonic acid group to the N-terminus of tryptic peptides. pnas.orgnih.gov This modification is designed to improve ionization efficiency and direct fragmentation pathways, which is particularly useful for subsequent sequencing studies. acs.org

The primary product identified by MALDI-MS is the intact, singly protonated derivatized peptide. nih.gov The high sensitivity of MALDI-MS allows for the analysis of picomole quantities of these derivatives. pnas.org The derivatization strategy facilitates the analysis of complex peptide mixtures and has been successfully applied to proteins isolated from two-dimensional gel electrophoresis. nih.gov

Post-Source Decay (PSD) is a fragmentation technique used in MALDI time-of-flight (TOF) mass spectrometers to obtain structural information from a selected precursor ion. nih.gov It analyzes the metastable decay of ions that occurs after they have been accelerated from the ion source. uliege.be

For peptides derivatized with this compound, PSD analysis yields significant improvements in fragmentation efficiency and data interpretation. pnas.org The N-terminal sulfonic acid group promotes efficient, charge site-initiated fragmentation of the peptide backbone's amide bonds. pnas.orgnih.gov This directed fragmentation results in simpler, easier-to-interpret PSD spectra that are selectively enhanced for a single series of fragment ions, typically y-ions, which contain the C-terminus of the molecule. pnas.orgnih.gov In contrast, underivatized peptides often show little structurally significant fragmentation in PSD spectra. pnas.org This method allows for the de novo sequencing of long peptide chains, with uninterrupted sequences of 20 or more amino acids being observed. pnas.org

Table 2: Comparison of PSD Fragmentation for Native vs. Derivatized Peptides

| Analyte | Observed Fragment Ions | Spectral Complexity | Sequencing Potential | Reference |

|---|---|---|---|---|

| Native Peptide | Minimal or complex, low-abundance fragments | High; difficult to interpret | Limited | pnas.org |

| This compound Derivatized Peptide | Abundant, single series of y-ions | Low; simple, easy to interpret | High; enables de novo sequencing | pnas.orgnih.gov |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of this compound derivatives. aocs.org By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wikipedia.org

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the characterization of derivatives of this compound, ¹H NMR is used to confirm the structure of the reaction products. For example, in the synthesis of Ethyl 2-(chlorosulfonyl)acetate from this compound and ethanol, the resulting ¹H NMR spectrum shows characteristic signals for the ethyl group and the methylene (B1212753) protons adjacent to the sulfonyl group. nih.gov Hydrogens on a carbon next to a carbonyl group typically absorb near 2 ppm, but the presence of the adjacent, highly electron-withdrawing chlorosulfonyl group shifts the methylene (CH₂) signal further downfield. nih.govlibretexts.org

Table 3: ¹H NMR Spectroscopic Data for Ethyl 2-(chlorosulfonyl)acetate

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-(chlorosulfonyl)acetate | CDCl₃ | 1.29 | triplet | 6.9 | CH₃ | nih.gov |

| 3.94 | singlet | N/A | SO₂CH₂CO | |||

| 4.12 | quartet | 7.2 | OCH₂ |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the types of carbon atoms in a molecule. It is particularly useful for identifying the carbonyl carbon and other carbons within the backbone of this compound derivatives. The carbonyl carbons of carboxylic acid derivatives typically resonate in the 160–180 ppm range. libretexts.org The carbon atom flanked by the carbonyl and sulfonyl groups is expected to have a chemical shift influenced by both electron-withdrawing groups. Data from related sulfonyl and acetyl compounds can be used to predict the chemical shifts in new derivatives. rsc.orgchemicalbook.com

Table 4: Expected ¹³C NMR Chemical Shift Ranges for a Chlorosulfonylacetyl Derivative

| Carbon Assignment | Expected Chemical Shift (δ) ppm | Influencing Factors | Reference |

|---|---|---|---|

| Carbonyl (C=O) | 160 - 180 | Adjacent to acyl chloride or ester functionality | libretexts.org |

| Methylene (SO₂-CH₂-CO) | 50 - 70 | Flanked by two strong electron-withdrawing groups (SO₂Cl and C=O) | rsc.orgchemicalbook.com |

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, provide more detailed structural information by revealing correlations between different nuclei, which is essential for unambiguously assigning signals in complex derivatives. wikipedia.orgmeasurlabs.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. wikipedia.org For a derivative like Ethyl 2-(chlorosulfonyl)acetate, a COSY spectrum would show a cross-peak between the methyl (δ 1.29) and methylene (δ 4.12) protons of the ethyl group, confirming their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. wikipedia.org It is used to definitively assign the carbon signals based on the known proton assignments. For instance, the methylene protons at δ 3.94 would correlate to the signal of the SO₂-CH₂-CO carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. nih.gov It is invaluable for piecing together the molecular skeleton. For an ethyl ester derivative of this compound, HMBC would show a correlation from the OCH₂ protons (δ 4.12) to the carbonyl carbon, confirming the ester linkage. nih.gov

Table 5: Expected 2D NMR Correlations for Ethyl 2-(chlorosulfonyl)acetate

| Experiment | ¹H Signal (δ ppm) | Correlated Nucleus (¹H or ¹³C) | Inferred Connectivity | Reference |

|---|---|---|---|---|

| COSY | 4.12 (OCH₂) | ¹H at 1.29 (CH₃) | -OCH₂CH₃ | nih.govwikipedia.org |

| HSQC | 3.94 (SO₂CH₂) | ¹³C of SO₂CH₂ | Direct C-H bond | nih.govwikipedia.org |

| HMBC | 4.12 (OCH₂) | ¹³C of C=O | -O-CH₂-(C=O)- | nih.govnih.gov |

13C NMR Spectroscopy

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. For a molecule like this compound, these spectroscopic methods are indispensable for confirming the presence of its two highly reactive functional groups: the sulfonyl chloride (-SO₂Cl) and the acetyl chloride (-COCl).

Infrared (IR) Spectroscopy:

Sulfonyl chlorides (-SO₂Cl) typically exhibit two strong, characteristic stretching bands corresponding to the symmetric and asymmetric vibrations of the S=O bonds. acdlabs.com Similarly, the acetyl chloride (-COCl) group has a very strong characteristic absorption due to the C=O bond stretching. The C-Cl bonds in both functional groups also have characteristic stretching frequencies, although these are generally weaker and occur at lower wavenumbers.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acetyl Chloride (-COCl) | C=O Stretch | 1780 - 1815 | Strong |

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric SO₂ Stretch | 1370 - 1410 | Strong |

| Sulfonyl Chloride (-SO₂Cl) | Symmetric SO₂ Stretch | 1166 - 1204 | Strong |

| Acetyl Chloride (-COCl) | C-Cl Stretch | 730 - 550 | Medium-Strong |

| Sulfonyl Chloride (-SO₂Cl) | S-Cl Stretch | ~375 | Strong |

This table is based on typical ranges for these functional groups and may not represent the exact values for this compound.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. aps.org A key advantage of Raman spectroscopy is that non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum, often produce strong signals. This can be particularly useful for analyzing the S-Cl and C-Cl bonds. Studies on various sulfonyl chlorides have assigned the strong Raman band at approximately 375 cm⁻¹ to the sulfur-chlorine stretching mode. cdnsciencepub.com

The analysis of Raman spectra for complex chlorides can help in identifying the formation of different complex species in reaction mixtures. researchgate.net For this compound, Raman spectroscopy would be expected to show characteristic scattering peaks for the sulfonyl chloride and acetyl chloride moieties, providing confirmatory evidence of the compound's structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is crucial for a complete understanding of a molecule's structure.

While a specific crystal structure for the parent this compound has not been prominently published, X-ray crystallography has been employed to elucidate the structures of derivatives. For instance, the structures of N-acyl β-sultams, which can be synthesized from (chlorosulfonyl)acetyl chloride, have been determined by X-ray crystallography. lookchem.com These studies provide valuable insights into the stereochemistry and conformation of the core structural motifs derived from this compound.

The general workflow of an X-ray crystallographic analysis involves growing a single crystal of the compound, exposing it to a beam of X-rays, and analyzing the resulting diffraction pattern. wikipedia.org The data is then used to construct an electron density map, from which the atomic positions can be determined. This powerful technique has been instrumental in confirming the structures of complex molecules and understanding their interactions in the solid state. nih.govrsc.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For a reactive species like this compound, which may be present in complex reaction mixtures or have impurities, these techniques are vital.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating non-volatile or thermally unstable compounds. Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of moderately polar compounds. A method for the analysis of this compound using a Newcrom R1 reverse-phase column has been described. sielc.com This method utilizes a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric acid (or formic acid for mass spectrometry compatibility). sielc.com HPLC can also be used to assess the purity of related compounds and starting materials. sigmaaldrich.comsigmaaldrich.com

Due to the high reactivity of acyl chlorides, direct analysis can sometimes be challenging. researchgate.net In such cases, derivatization techniques are employed. For instance, reactive acid chlorides can be converted to their corresponding methyl esters by reaction with anhydrous methanol (B129727), allowing for more robust HPLC analysis with detection limits as low as 2 ppm. researchgate.net

Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Application | Purity assessment, preparative separation |

This table is based on a published method and may be adapted for specific applications. sielc.com

Gas Chromatography (GC):

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given that this compound has a reported boiling point of 71-72 °C at 1 mmHg, GC could be a suitable analytical method. sigmaaldrich.com However, the high reactivity and thermal lability of sulfonyl chlorides can pose challenges, potentially leading to on-column degradation. nih.gov

To overcome these challenges, derivatization is often employed. For example, sulfonyl chlorides can be converted to more thermally stable derivatives, such as sulfonamides, prior to GC analysis. nih.gov For the analysis of reactive chlorides, headspace GC coupled with mass spectrometry (HS-GC-MS) after derivatization is a highly sensitive method. For instance, acetyl chloride can be converted to isopropyl acetate (B1210297) for trace-level determination. researchgate.net GC-MS provides both chromatographic separation and mass spectral data, enabling confident identification of the components. rsc.orgacademicjournals.orgepa.gov

The choice between HPLC and GC for the analysis of this compound and its derivatives depends on the specific compound's volatility, thermal stability, and the analytical objective, such as purity assessment or trace impurity analysis. googleapis.comresearchgate.netsielc.com

Emerging Research Frontiers and Future Outlook

Chemoenzymatic Transformations Involving Chlorosulfonylacetyl Chloride

The intersection of chemical and enzymatic catalysis, known as chemoenzymatic synthesis, offers powerful strategies for the construction of complex molecules with high selectivity and efficiency. While direct enzymatic reactions with the highly reactive this compound are not extensively documented, the principles of chemoenzymatic synthesis provide a framework for its potential applications. Enzymes, particularly hydrolases and transferases, are known to catalyze reactions involving acyl donors. Thioester-mediated reactions, which are prevalent in biosynthesis for the formation of fatty acids, polyketides, and non-ribosomal peptides, serve as a key inspiration. nih.gov In these biological systems, acyl groups are transferred efficiently and chemoselectively. nih.gov

Inspired by these natural processes, synthetic methodologies are being developed that utilize similar principles. For instance, the transfer of an acyl group from a nitrogen atom to a sulfur atom (N-to-S acyl transfer) is a strategy to convert stable amides into more reactive thioesters, which can then participate in further transformations. nih.gov This concept could be adapted to derivatives of this compound. For example, the acyl chloride moiety could be selectively reacted with a chiral amine, followed by an enzyme-catalyzed transformation directed by the sulfonyl group or a derivative thereof.

Moreover, enzymes that operate on thioester electrophiles are of significant interest. nih.gov Carboxylic acid building blocks in nature are often activated as acyl carrier protein (ACP) or acyl-coenzyme A (acyl-CoA) thioester substrates. nih.gov Synthetic strategies that mimic this activation could potentially involve this compound as a precursor to novel thioester derivatives, which could then be subjected to enzymatic catalysis. The development of such chemoenzymatic cascades could lead to the stereoselective synthesis of valuable chiral compounds.

A summary of relevant concepts in chemoenzymatic synthesis is presented in the table below.

| Concept | Description | Potential Relevance to this compound |

| N-to-S Acyl Transfer | A process to convert stable amides to reactive thioesters, inspired by biological systems. | Derivatives of this compound could be designed to undergo this transfer, enabling subsequent enzymatic reactions. |

| Thioester-Mediated Reactions | Utilizes thioesters as activated acyl donors, common in the biosynthesis of natural products. | This compound can serve as a precursor to synthesize thioester derivatives for use as substrates in enzymatic reactions. |